molecular formula C7H10N4O3 B8741785 1H-Pyrazole-5-carboxamide, 1-ethyl-3-methyl-4-nitro- CAS No. 26308-58-7

1H-Pyrazole-5-carboxamide, 1-ethyl-3-methyl-4-nitro-

Cat. No. B8741785
CAS RN: 26308-58-7
M. Wt: 198.18 g/mol
InChI Key: FKHAHNSKRYEMMY-UHFFFAOYSA-N
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Patent
US04469868

Procedure details

A solution of 108 g (0.05 mol) of 1-ethyl-3-methyl-4-nitro-pyrazole-5-carbonyl chloride [J. Med. Chem. 16 1346 (1973)] in 100 ml of acetone is added at a fast droprate to 450 ml cold concentrated ammonium hydroxide with stirring. After one hour, the mixture is filtered; the product is washed with water to give 94 g (95%) of 1-ethyl-3-methyl-4-nitropyrazole-5-carboxamide, mp 175°-177° C.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]([C:8](Cl)=[O:9])=[C:6]([N+:11]([O-:13])=[O:12])[C:5]([CH3:14])=[N:4]1)[CH3:2].[OH-].[NH4+:16]>CC(C)=O>[CH2:1]([N:3]1[C:7]([C:8]([NH2:16])=[O:9])=[C:6]([N+:11]([O-:13])=[O:12])[C:5]([CH3:14])=[N:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C(C)N1N=C(C(=C1C(=O)Cl)[N+](=O)[O-])C
Name
Quantity
450 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
the product is washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N1N=C(C(=C1C(=O)N)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 94 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.